CID 110634

Descripción general

Descripción

Vardenafil is a ligand that has been studied for its inhibitory effects on certain potassium and sodium currents in cells .

Molecular Structure Analysis

The molecular structure of a compound like Vardenafil can be analyzed using various techniques such as mass spectrometry . These techniques can provide detailed information about the connectivity and arrangement of atoms within the molecule .

Chemical Reactions Analysis

Chemical reactions involving Vardenafil can be analyzed using techniques like electrospray ionization mass spectrometry (ESI-MS) . This technique can provide insights into the fragmentation of ions and unravel intricate details of molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like Vardenafil can be analyzed using various techniques. These properties, which include hardness, topography, and hydrophilicity, are important parameters in the biological evaluation of materials .

Aplicaciones Científicas De Investigación

Chemically Induced Dimerization (CID) in Cellular Studies : CID has been a valuable tool for studying biological processes with precision and spatiotemporal resolution. It's primarily used in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

CID in Gene Regulation and Editing : Development of proteolysis-targeting chimera-based scalable CID platforms for inducible gene regulation and gene editing in human cells and mice. These platforms can fine-tune gene expression at gradient levels or multiplex biological signals with different logic gating operations (Ma et al., 2023).

CID in Mass Spectrometry : CID's applicability in mass spectrometry, particularly in predicting the MS profile of peptides, is significant. It's instrumental in various scientific areas like environmental chemistry, food chemistry, and medicinal chemistry (Ivanova & Spiteller, 2017).

CID Techniques in Cell Biology : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID provide improved specificity and novel substrates for manipulating multiple systems in a cell (DeRose, Miyamoto, & Inoue, 2013).

CID in Developmental Research : CID's methodological challenges in studying child and adolescent development, emphasizing the importance of matching research design to research goals. Techniques like machine learning and Mendelian randomization are suggested to bridge gaps encountered in developmental research (Hamaker, Mulder, & van IJzendoorn, 2020).

CID and Water Use Efficiency in Agriculture : Application of CID as a criterion for improving water use efficiency and productivity of barley in agricultural settings. This study demonstrated the potential of CID as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).

Photocaged-Photocleavable CID : Development of a chemical inducer of protein dimerization that can be rapidly turned on and off using light. This tool enhances the spatiotemporal control offered by CID and addresses biological questions at subcellular levels (Aonbangkhen et al., 2018).

Chemically Inducible Trimerization Systems : Creation of chemically inducible trimerization tools based on split FRB or FKBP with full-length FKBP or FRB. This expands the chemogenetics toolbox and enables new types of protein manipulation in live cells (Wu et al., 2020).

CID in Immunodeficiency Treatment : A study on CD45RA depletion in HLA-mismatched allogeneic hematopoietic stem cell transplantation for primary combined immunodeficiency. This research presents a treatment option for patients with CIDs at high risk of GVHD and infection (Touzot et al., 2015).

Background Subtraction in CID Experiments : Development of a background subtraction algorithm for processing nonselective CID data in high-resolution LC/MS, facilitating detection and structural interpretation of metabolites in complex samples (Zhang et al., 2009).

Mecanismo De Acción

Target of Action

CID 110634, also known as CID-103, is a fully human IgG1 anti-CD38 monoclonal antibody . The primary target of this compound is CD38, a molecule expressed on the surface of many immune cells, including CD4+, CD8+, B and natural killer cells . CD38 plays a crucial role in cell adhesion, signal transduction and calcium signaling .

Mode of Action

This compound recognizes a unique epitope on CD38 . It was engineered to have strong activity against CD38 malignant cells and to reduce certain safety issues observed with existing treatments . The interaction of this compound with CD38 triggers a series of events that lead to the death of the CD38-expressing cells .

Biochemical Pathways

It is known that the binding of this compound to cd38 can trigger multiple cell death pathways, leading to the destruction of cd38-expressing cells . This can have downstream effects on various immune responses, as CD38 is involved in several immune processes.

Result of Action

This compound demonstrates enhanced activity against a broad array of malignancies which express CD38 . It also shows a better preclinical safety profile when compared to other CD38 monoclonal antibodies . These attributes offer the potential for accelerated development and regulatory review, including rapid advancement into earlier lines of therapy .

Propiedades

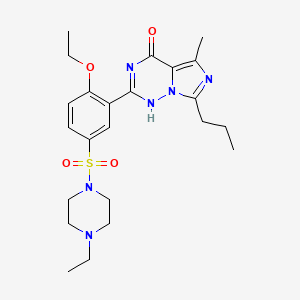

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

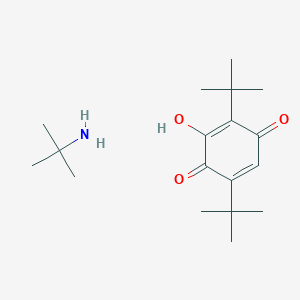

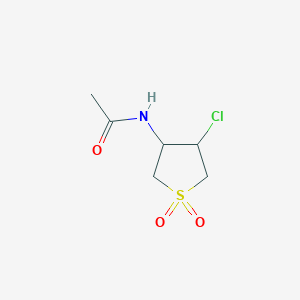

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S)-3-oxo-2-(propan-2-yl)-3,4-dihydroquinoxalin-1(2H)-yl]carbonyl}-L-methionine](/img/structure/B7783884.png)

![2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B7783916.png)

![(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B7783922.png)

![2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B7783958.png)

![(2Z)-2-(3,4-dimethoxybenzylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7783977.png)